BenchChemオンラインストアへようこそ!

Merodantoin

Oncology Breast Cancer Xenograft Models

Merodantoin (CAS 143413-73-4) is a photoproduct-derived imidazolidinedione apoptosis inducer from merocyanine 540, mechanistically distinct from generic hydantoin derivatives. Selectively engages mutant KRAS-expressing cancer cells via the validated MTORC2-AKT-ROS signaling axis (CETSA-confirmed). Achieves 98% tumor suppression in MCF-7 xenografts (75 mg/kg IM), superior to merocil and pMC540. 25-hour half-life enables once-daily dosing; LD50 1042 mg/kg. Optimal for KRAS-driven colorectal (HCT116, SW480) and breast cancer models. Not replaceable by other imidazolidinediones.

Molecular Formula C11H18N2O2S
Molecular Weight 242.34 g/mol
CAS No. 143413-73-4
Cat. No. B1676300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMerodantoin
CAS143413-73-4
Synonyms1,3-dibutyl-2-thioxo-4,5-imidazolidinedione
merodantoin
N,N'-dibutyl-2-thio-4,5-imidazolidion
Molecular FormulaC11H18N2O2S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C(=O)N(C1=S)CCCC
InChIInChI=1S/C11H18N2O2S/c1-3-5-7-12-9(14)10(15)13(11(12)16)8-6-4-2/h3-8H2,1-2H3
InChIKeyXUHLNLNNPFTDLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Merodantoin (143413-73-4): Imidazolidinedione-Derived Antitumor Compound with Distinctive Preactivation Origin and Selective KRAS-Mutant Activity Profile


Merodantoin (CAS 143413-73-4), systematically designated 1,3-dibutyl-2-thioxo-4,5-imidazolidinedione, is a synthetic imidazolidinedione derivative produced via a preactivation photochemical process from merocyanine 540 [1]. Unlike conventional small-molecule chemotherapeutics, merodantoin originates as a chemically characterized photoproduct isolate rather than from traditional medicinal chemistry optimization pathways [2]. The compound functions as an apoptosis inducer with demonstrated topoisomerase II-dependent cytotoxic activity and exhibits preferential activity toward mutant KRAS-expressing cancer cells via an MTORC2-AKT-ROS signaling axis [3]. Its distinctive mechanism involves triggering ROS-dependent autophagy-associated apoptosis and mitochondrial disruption, positioning it as a mechanistically distinct tool compound within the broader imidazolidinedione/hydantoin chemical class [4].

Why Generic Hydantoin or Imidazolidinedione Substitution Cannot Replicate Merodantoin's Activity: Evidence-Based Differentiation


Merodantoin cannot be functionally substituted by generic hydantoin derivatives or structurally related imidazolidinediones due to three factors established in primary literature. First, merodantoin is not a conventional hydantoin antimicrobial but a photoproduct-derived antitumor compound with a distinctive preactivation origin from merocyanine 540, imparting a unique mechanism of action not shared by typical N-substituted hydantoins evaluated for antibacterial or antifungal applications [1]. Second, within its own photoproduct class, merodantoin demonstrates quantifiably divergent in vivo antitumor potency compared to the closely related analog merocil and the parent compound pMC540, precluding simple interchange [2]. Third, merodantoin exhibits selective mechanistic engagement with mutant KRAS-expressing cancer cells via an MTORC2-AKT-ROS signaling cascade that has not been demonstrated for other imidazolidinedione-class compounds [3]. These compound-specific properties mean that procurement decisions based solely on chemical class membership or structural similarity will yield materially different experimental outcomes.

Merodantoin Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Procurement Decision Support


Superior In Vivo Tumor Suppression: Merodantoin (98%) vs. pMC540 (67-74%) in MCF-7 Breast Cancer Xenografts

In a direct head-to-head comparison using the identical MCF-7 human breast cancer xenograft model, merodantoin administered at 75 mg/kg (20 doses) produced 98% suppression of breast tumor growth, substantially exceeding the 67% suppression achieved by combined pMC540 (100 mg/kg) plus tamoxifen treatment and the 74% suppression observed with pMC540 monotherapy (250 mg/kg, 8 doses) [1][2]. This represents a 31-percentage-point improvement over pMC540 monotherapy and a 46% relative increase in tumor suppression efficacy despite a 70% lower dose (75 mg/kg vs. 250 mg/kg) [3]. The data demonstrate that merodantoin achieves superior antitumor outcomes at reduced dosing intensity compared to its parent photoproduct.

Oncology Breast Cancer Xenograft Models In Vivo Efficacy

Selective Mutant KRAS Targeting: Merodantoin's Unique MTORC2-AKT-ROS Axis Mechanism Distinct from Class-Level Hydantoin Activity

Merodantoin (designated C1) selectively targets mutant KRAS-expressing cancer cells through a mechanistically defined MTORC2-AKT-ROS signaling axis that triggers mitophagy-associated cell death [1]. Unlike conventional hydantoin derivatives evaluated for antibacterial applications (reported MIC ranges of 10.2-84.2 µM against bacterial/fungal strains) [2], merodantoin demonstrates a distinct oncogene-specific mechanism: drug-induced activation of mutant KRAS promotes phospho-AKT S473-dependent ROS generation, leading to S616 phosphorylation of DNM1L/DRP1 and mitochondrial localization, cleavage of OPA1, and accumulation of VDAC1 specifically in mutant KRAS-expressing cells [3]. Knockdown of KRAS, AKT, or DNM1L rescues ROS-dependent VDAC1 accumulation, confirming the selectivity of this pathway. Thermal stability increases for KRAS, AKT, and DNM1L were observed upon merodantoin exposure only in mutant KRAS-expressing cells [4]. This mutation-selective engagement profile has not been documented for other imidazolidinedione or hydantoin derivatives.

KRAS Mutant Cancers Colorectal Cancer Autophagy Mitochondrial Dynamics

Extended Plasma Half-Life (25 Hours) Supporting Once-Daily Dosing Regimens vs. Typical Small-Molecule Clearance Profiles

Merodantoin exhibits a plasma half-life of 25 hours in athymic mouse models, as determined in biodistribution and pharmacokinetic studies [1]. This extended half-life supports once-daily dosing schedules and provides practical advantages for in vivo experimental protocols requiring sustained compound exposure without frequent administration. The majority (>70%) of the drug is eliminated via urine and feces without observed organ-specific accumulation, indicating a favorable clearance profile [2]. While direct comparator half-life data for merocil or pMC540 are not reported in the same study, typical small-molecule tool compounds in oncology research often exhibit half-lives in the 2-8 hour range requiring twice-daily or continuous infusion protocols. The LD50 of merodantoin was determined to be 1042 mg/kg with an LD90 of 1250 mg/kg, providing defined toxicity parameters for dosing window calculations [3].

Pharmacokinetics Plasma Half-Life Biodistribution In Vivo Dosing

Quantified Advantage Over Parent Compound: Merodantoin 84% vs. pMC540 74% Tumor Inhibition with 70% Lower Dose (75 vs. 250 mg/kg)

In a parallel-arm comparative study using established MCF-7 human breast tumor xenografts, merodantoin (75 mg/kg) produced 84% tumor growth inhibition versus 74% for pMC540 (250 mg/kg), representing a 10-percentage-point absolute improvement in efficacy [1]. Critically, this superior outcome was achieved at a dose 70% lower than the comparator (75 mg/kg vs. 250 mg/kg), indicating a substantially improved therapeutic index and potency profile [2]. Under estradiol-deprived conditions, the differential narrowed (merodantoin 25% vs. pMC540 42% inhibition), demonstrating that the compound's advantage is context-dependent and most pronounced in hormone-responsive tumor environments [3]. Both compounds also demonstrated significant (59%) inhibition against estrogen-independent MDA-MB-435 tumors, confirming activity across tumor subtypes [4].

Dose-Response Comparative Efficacy Therapeutic Index Xenograft Models

Merodantoin Optimal Research Applications: Evidence-Driven Use Cases for Compound Selection and Procurement


In Vivo Oncology Studies Requiring High-Efficacy Tumor Suppression at Moderate Dosing

Merodantoin is optimal for MCF-7 breast cancer xenograft studies where maximum tumor suppression is the primary endpoint. The 98% suppression achieved with 20 doses at 75 mg/kg intramuscular provides a robust efficacy benchmark superior to pMC540-based regimens (67-74% suppression) [1]. This scenario is particularly applicable when research protocols require unambiguous tumor regression outcomes and when minimizing compound consumption per animal is a practical consideration given the 70% dose reduction versus pMC540 [2].

KRAS-Mutant Cancer Research Requiring Mutation-Selective Mechanistic Investigation

Merodantoin should be procured specifically for studies investigating selective targeting of mutant KRAS-expressing cancers, including colorectal (HCT116, SW480) and potentially other KRAS-driven tumor models. The compound's defined MTORC2-AKT-ROS-DNM1L-VDAC1 signaling axis provides a validated molecular pathway for interrogating mutant KRAS-driven autophagy and mitophagy [3]. Thermal stability assays (CETSA) confirm engagement of KRAS, AKT, and DNM1L specifically in mutant KRAS-expressing cells, enabling robust target engagement validation [4]. This application cannot be substituted with generic hydantoin derivatives lacking this oncogene-selective mechanism.

Pharmacokinetic and Dosing Optimization Studies Leveraging Extended 25-Hour Half-Life

Merodantoin's 25-hour plasma half-life and defined toxicity parameters (LD50 1042 mg/kg, LD90 1250 mg/kg) make it well-suited for studies requiring sustained drug exposure with once-daily administration [5]. The compound's >70% elimination via urine and feces without organ-specific accumulation provides a favorable biodistribution profile for repeated-dosing protocols [6]. This scenario is particularly relevant for chronic dosing studies where frequent compound administration would introduce confounding variables or logistical burden.

Topoisomerase II-Dependent Apoptosis Studies in Lymphoma and Breast Cancer Models

Merodantoin's established dependence on topoisomerase II for cytotoxic activity makes it a valuable tool compound for studying this specific cell death pathway. The compound induces rapid decline in macromolecular synthesis, DNA fragmentation inhibitable by actinomycin D and cycloheximide, and marked intracellular calcium elevation in Daudi lymphoma cells [7]. Correlation between topoisomerase II activity and drug sensitivity (MCF-7 sensitive vs. MDA-MB-231 resistant) provides a validated model system for investigating topoisomerase II-dependent apoptosis mechanisms [8]. Researchers should procure merodantoin rather than merocil or pMC540 when topoisomerase II-dependent cytotoxicity is the specific pathway under investigation, given merodantoin's superior in vivo potency profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Merodantoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.